3-Bromo-2-chlorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chlorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative with the chemical formula C6H3BrCl2O2S. It is a versatile compound used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chlorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 3-bromo-2-chlorobenzene. This process typically involves the reaction of 3-bromo-2-chlorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Suzuki-Miyaura Coupling: Products are biaryl compounds.
Scientific Research Applications
3-Bromo-2-chlorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-bromo-2-chlorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorobenzenesulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
3-Bromo-2-chlorobenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
IUPAC Name |
3-bromo-2-chlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAWTPBJEYZNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100191-17-1 |
Source
|
Record name | 3-bromo-2-chlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.